molecular formula C17H17Cl2NO3 B6574044 2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105212-32-5

2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

Cat. No. B6574044
CAS RN: 1105212-32-5
M. Wt: 354.2 g/mol
InChI Key: NDTKPKHPXKSDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide” is a chemical compound with the linear formula C17H17Cl2NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide” is represented by the linear formula C17H17Cl2NO3 . For more detailed structural information, you might want to refer to resources like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of “2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide” is 310.182 . More detailed physical and chemical properties might be available in databases like PubChem .

Scientific Research Applications

Antioxidant Studies

This compound has been used in the preparation and characterization of acylthiourea derivatives, which have been subjected to in vitro antioxidant studies . These synthesized compounds have shown good antioxidant potential .

Cytotoxicity Studies

In addition to antioxidant studies, these acylthiourea derivatives have also been subjected to in vitro cytotoxicity studies . The synthesized compounds have demonstrated good cytotoxic potential .

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of biologically active, substituted acyl thiourea compounds . These compounds have been synthesized from 2,4-dichlorobenzoyl chloride, potassium thiocyanate, and the corresponding secondary amine in dry acetone .

Molecular Docking Studies

Molecular docking studies have been carried out with the structure of the resulting compound and dihydrofolate reductase (DHFR) in the AutoDock Vina program . The resulting compound is a potential inhibitor of DHFR and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

Synthesis Methodology

The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

Green Chemistry Applications

The compound has been used in the development of green chemistry applications. For instance, it has been used in the synthesis of benzamides through direct condensation, which is a high-yielding and eco-friendly process . This method also uses ultrasonic irradiation, a green and powerful technology .

Safety and Hazards

Sigma-Aldrich provides “2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)15-8-3-12(18)11-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKPKHPXKSDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

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